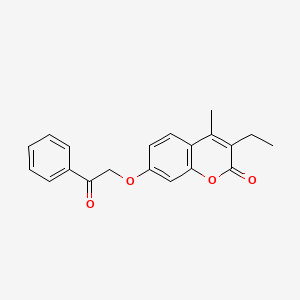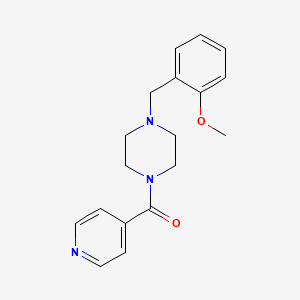![molecular formula C20H14N2O3 B5715278 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. BFA is a synthetic compound that has been synthesized using different methods.
作用机制
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to modulate the activity of several cellular targets, including ion channels, receptors, and enzymes. This compound has been found to inhibit the activity of voltage-gated potassium channels, leading to depolarization of the membrane potential and subsequent cell death. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins and subsequent anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-convulsant effects. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the activity of Bcl-2. This compound has also been found to inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In addition, this compound has been found to have anti-convulsant effects by modulating the activity of ion channels and receptors in the brain.
实验室实验的优点和局限性
One of the advantages of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery agent for the treatment of neurological disorders. Another advantage of using this compound is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.
未来方向
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, including the development of this compound-based drug delivery systems for the treatment of neurological disorders, the investigation of the potential anti-cancer effects of this compound in vivo, and the development of this compound analogs with improved pharmacokinetic properties. In addition, further studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate its toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential application in cancer research, neuroscience, and pharmacology. This compound has been found to modulate the activity of several cellular targets and has several biochemical and physiological effects. Although this compound has potential advantages for lab experiments, its potential toxicity requires careful consideration. There are several future directions for the study of this compound, including the development of this compound-based drug delivery systems, the investigation of its potential anti-cancer effects in vivo, and the development of this compound analogs with improved pharmacokinetic properties.
合成方法
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been synthesized using different methods, including the reaction of 2-furylacrylic acid with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-furylacrylic acid with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and DMAP.
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential application in various fields, including cancer research, neuroscience, and pharmacology. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to modulate the activity of ion channels and receptors, leading to potential applications in the treatment of neurological disorders. In pharmacology, this compound has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(12-11-16-4-3-13-24-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)25-20/h1-13H,(H,21,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDUQUPXCUOYCE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5715211.png)

![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5715229.png)






![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)
